3-O-Methyldopa Monohydrate

Übersicht

Beschreibung

3-O-Methyldopa (3-OMD) is a metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), a drug used for the treatment of Parkinson’s disease .

Synthesis Analysis

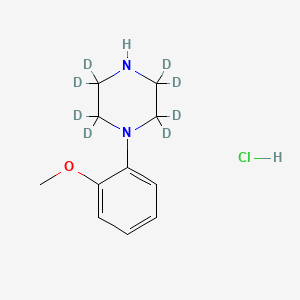

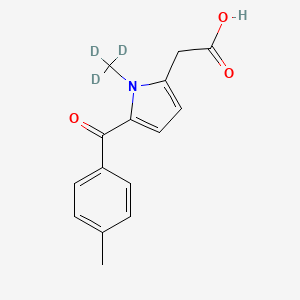

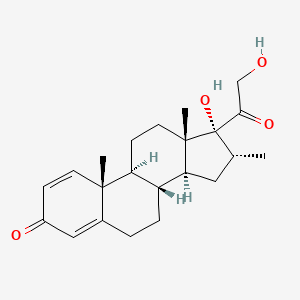

Theoretical analysis suggests that 3-O-Methyldopa Monohydrate has a chemical formula of C10H15NO5, an exact mass of 229.10, and a molecular weight of 229.230 .Molecular Structure Analysis

The molecular structure of 3-O-Methyldopa Monohydrate consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis

3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . For methyldopa analysis, the Co3O4/g-C3N4/ILCPE sensor offers a relatively low LOD, a large dynamic range, and good sensitivity .Physical And Chemical Properties Analysis

The chemical formula of 3-O-Methyldopa Monohydrate is C10H13NO4, and it has a molar mass of 211.217 g·mol−1 .Wissenschaftliche Forschungsanwendungen

Neuroprotection in Parkinson’s Disease

- Scientific Field : Neuroscience

- Application Summary : 3-O-Methyldopa (3-OMD), a metabolite of L-DOPA, has been found to inhibit astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA . This research suggests that L-DOPA exerts its neuroprotective effect on dopaminergic neurons via astrocytes and that 3-OMD competes with L-DOPA by acting on target molecule(s) released from astrocytes .

- Methods of Application : The study examined changes in the numbers of dopaminergic neurons after treatment with L-DOPA and 3-OMD or entacapone, a peripheral COMT inhibitor, using primary cultured mesencephalic neurons and striatal astrocytes .

- Results : The neuroprotective effect of 25 µM L-DOPA was almost completely inhibited by simultaneous treatment with 3-OMD (10 or 100 µM), and was enhanced by concomitant treatment with entacapone (0.3 µM) .

Pharmacokinetics in Parkinson’s Disease Treatment

- Scientific Field : Pharmacokinetics

- Application Summary : 3-O-Methyldopa (3-OMD), a major metabolite of L-DOPA, has been studied for its effects on the pharmacokinetics of L-DOPA in Parkinsonian patients . The study aimed to determine the pharmacokinetics of L-DOPA used as monotherapy or in combination with ropinirole, in patients with advanced Parkinson’s Disease .

- Methods of Application : The study involved 27 patients with idiopathic Parkinson’s Disease. Thirteen patients received both L-DOPA and ropinirole, and fourteen administered L-DOPA monotherapy .

Potential Toxicity in Parkinson’s Disease Treatment

- Scientific Field : Toxicology

- Application Summary : Some studies have proposed that 3-O-Methyldopa (3-OMD) increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage . Other toxic effects could be oxidative DNA damage which can cause cell death, a decrease in locomotor activities and diminishment in mitochondrial membrane potential .

- Methods of Application : The study involved patients with Parkinson’s disease who were treated with L-DOPA. The levels of 3-OMD and homocysteine were measured and their effects were analyzed .

- Results : Higher levels of 3-OMD were found in the plasma and cerebrospinal fluid of Parkinson’s disease patients taking L-DOPA . These elevated levels of 3-OMD were associated with increased homocysteine levels, cardiovascular disease, neuronal damage, oxidative DNA damage, decreased locomotor activities, and diminished mitochondrial membrane potential .

Inhibition of Striatal Uptake of Tyrosine

- Scientific Field : Neuroscience

- Application Summary : 3-O-Methyldopa (3-OMD) has been found to inhibit the striatal uptake of tyrosine . This inhibition could potentially affect the synthesis of dopamine, as tyrosine is a precursor to dopamine .

- Methods of Application : The study involved measuring the levels of tyrosine and dopamine in the striatum of Parkinson’s disease patients treated with L-DOPA .

- Results : Higher levels of 3-OMD were associated with decreased striatal uptake of tyrosine, which could potentially lead to decreased synthesis of dopamine .

Safety And Hazards

3-O-Methyldopa Monohydrate is to be used only for scientific research and development. It is not for use in humans or animals . Symptoms of exposure to this compound include edema (fluid retention), fever, diarrhea, mental depression, hepatic toxicity, arthralgia (with or without joint swelling), leukopenia, breast enlargement, amenorrhea, pancreatitis, myocarditis, and hemolytic anemia .

Zukünftige Richtungen

Recent studies suggest that 3-OMD has some effects on the chronic treatment of L-DOPA . There are some evidences about it: Higher levels of dyskinesia, L-DOPA related motor dysfunction, Inhibition of striatal uptake of tyrosine, Competition with L-DOPA for the blood–brain barrier transporter system, Inhibition of dopamine release . Further studies are warranted to exploit other potential biomarkers highlighted using our approach .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRRCKUGGXLORG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036109 | |

| Record name | 3-Methoxy-L-tyrosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Methyldopa Monohydrate | |

CAS RN |

200630-46-2 | |

| Record name | 3-O-Methyldopa monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-L-tyrosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLDOPA MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)

![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)